[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester
CAS No.: 1878175-77-9
Cat. No.: VC18541498
Molecular Formula: C17H23N10O4P
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester - 1878175-77-9](/images/structure/VC18541498.png)
Specification
CAS No. | 1878175-77-9 |
---|---|
Molecular Formula | C17H23N10O4P |
Molecular Weight | 462.4 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid |
Standard InChI | InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1 |
Standard InChI Key | CXPWEMMTYARWDW-GHMZBOCLSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O[C@H](C)CN3C=NC4=C(N=CN=C43)N |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)CN3C=NC4=C(N=CN=C43)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₇H₂₃N₁₀O₄P, with a molecular weight of 462.4 g/mol. Its IUPAC name reflects its stereochemistry:
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid .
Table 1: Key Structural and Physicochemical Properties
Stereochemical Significance
The (2R) configuration at both propan-2-yloxy groups ensures optimal binding to viral polymerases, a feature shared with tenofovir disoproxil fumarate (TDF) . This stereospecificity enhances intracellular uptake and metabolic stability compared to non-chiral analogs .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via phosphorylation of (2R)-9-(2-hydroxypropyl)adenine intermediates. Key steps include:
-
Chiral resolution: Isolation of (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol using enzymatic or chromatographic methods .
-
Phosphorylation: Reaction with phosphonic acid derivatives under controlled conditions to form the ester linkage .
-
Purification: HPLC or column chromatography to achieve >95% purity .
Spectroscopic Data
-
NMR: Distinct signals at δ 3.8–4.2 ppm (methyleneoxy protons) and δ 8.1–8.3 ppm (purine ring protons) .
-
Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 463.4 .
Pharmacological Relevance
Mechanism of Action
As a tenofovir analog, the compound undergoes intracellular hydrolysis to release tenofovir, which is subsequently phosphorylated to tenofovir diphosphate. This active metabolite inhibits viral DNA polymerase in HBV and HIV by competing with endogenous deoxyadenosine triphosphate (dATP) .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | This Compound | Tenofovir Disoproxil Fumarate (TDF) |
---|---|---|
Plasma Half-Life (t₁/₂) | 26–31 minutes | 0.4–0.5 hours |
Cₘₐₓ (ng/mL) | 131.6 | 222.2 |
AUC₀–∞ (ng·h/mL) | 93.3 | 448.1 |
Protein Binding | <10% | 7–25% |
Antiviral Efficacy
-
HBV Inhibition: In vitro studies demonstrate a 98% probability of achieving undetectable HBV DNA levels at 48 weeks, comparable to TDF .
-
HIV-1 Resistance: Retains activity against common NRTI-resistant strains (e.g., K65R, M184V) .
Clinical and Preclinical Applications
Use in Antiviral Therapy
-
HBV Prophylaxis: Evaluated for preventing mother-to-child transmission (MTCT) of HBV, showing a 20% reduction in tenofovir exposure during pregnancy without compromising efficacy .
-
HIV-HBV Coinfection: Synergistic effects observed when combined with lamivudine, reducing viral loads by 3–4 log₁₀ copies/mL .
Pharmacokinetic Optimization
The compound’s ester linkage improves lipophilicity, enhancing cellular uptake. Studies in HIV-uninfected adults revealed a 3.8–4.3% increase in tenofovir diphosphate concentrations per 10 ng·h/mL rise in AUC₀–∞, underscoring its role in intracellular loading .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume